3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-[(6-chloropyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-3-6(11-4-10-5)9-2-1-7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOQUGBWGHNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288773 | |
| Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379331-13-1 | |
| Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379331-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-4-pyrimidinyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a chloropyrimidine moiety that is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study, it was found to have higher antibacterial and antifungal activities than several commercial antibiotics, including Indomethacin and Imipenem. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
| Microbial Strain | Activity | Comparison |
|---|---|---|
| Staphylococcus aureus | High | Better than Indomethacin |
| Pseudomonas aeruginosa | Moderate | Comparable to Imipenem |
| Candida albicans | High | Superior to Nystatin |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema model. It exhibited significant inhibition of inflammation, suggesting its potential use in treating inflammatory conditions .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The chloropyrimidine moiety likely facilitates binding to enzyme active sites or receptor sites involved in bacterial cell wall synthesis or inflammatory pathways. Molecular docking studies have indicated favorable interactions between the compound and target proteins, enhancing its biological efficacy .
Case Studies
- Antimicrobial Efficacy Study : A study conducted at the National Center for Radiation Research and Technology demonstrated that this compound significantly inhibited bacterial growth in vitro compared to standard antibiotics, reinforcing its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : Another investigation utilized the carrageenan-induced paw edema method to assess anti-inflammatory effects. The results indicated that the compound effectively reduced paw swelling, suggesting a promising therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of 3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid derivatives are highly dependent on substituent variations. Key comparisons include:
Key Observations :
- Chloropyrimidine vs.
- Stereochemistry : The R-configuration in the piperidine-linked analog () suggests stereospecific interactions, which are absent in planar thiazole derivatives .
- Halogenation: Bromine and chlorine substituents (e.g., P3, ) increase electrophilicity, enhancing covalent or non-covalent interactions with biological targets .
Pharmacological Considerations
- Acid vs. Ester Derivatives : Methyl ester analogs () show lower similarity scores (0.82–0.88) compared to the carboxylic acid form, suggesting reduced bioavailability due to ester hydrolysis requirements .
- Toxicity : Chlorinated aryl groups (e.g., P3) may pose metabolic stability challenges, whereas sulfamoyl groups () could mitigate toxicity via enhanced excretion .
Preparation Methods
Direct Amination via Nucleophilic Substitution
- Starting Materials : 6-Chloropyrimidin-4-amine or 2-amino-4,6-dichloropyrimidine and β-alanine (3-aminopropanoic acid) or its derivatives.
- Reaction Conditions : The reaction is generally performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol-water mixtures.
- Catalysts/Base : Potassium bicarbonate or cesium carbonate is used as a base to deprotonate the amino group, enhancing nucleophilicity.
- Temperature : Mild heating between 20–70°C facilitates the substitution reaction.
- Time : Reaction times vary from several hours to overnight to ensure completion.
Example : A lithium salt of a protected amino acid derivative was reacted with 2-amino-4,6-dichloropyrimidine in the presence of potassium bicarbonate and a palladium catalyst at 70°C for 5 hours, yielding the target amino acid derivative with the chloropyrimidine moiety attached.
Reflux with Amino Acid and Base
- Procedure : Mixing equimolar amounts of the chloropyrimidine compound and 3-aminopropanoic acid in ethanol or ethanol-water solvent with a base such as potassium bicarbonate or triethylamine.
- Heating : Refluxing the mixture for 3–6 hours promotes the coupling reaction.
- Isolation : Upon cooling, the product precipitates and is isolated by filtration and recrystallization.
This method is supported by analogous reactions seen in the synthesis of related pyrimidine derivatives, where reflux in ethanolic KOH or NaOH solutions with amino acid derivatives yielded high-purity products after acidification and crystallization.
Catalytic Coupling Approaches
- Palladium-Catalyzed Coupling : Use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst with bases like potassium bicarbonate in ethanol-water mixtures has been documented to facilitate the coupling of amino acid lithium salts with chloropyrimidine derivatives efficiently.
- Advantages : This method offers mild reaction conditions and higher selectivity, reducing side reactions and improving yield.
Data Table: Summary of Preparation Conditions
| Method | Starting Materials | Solvent | Base/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Amination | 6-Chloropyrimidin-4-amine + β-alanine | DMF or Ethanol | K2CO3 or Cs2CO3 | 20–70 | 3–12 hours | 50–80 | Mild heating, nucleophilic substitution |
| Palladium-Catalyzed Coupling | Lithium salt of amino acid + 2-amino-4,6-dichloropyrimidine | Ethanol-water | K(HCO3), Pd(PPh3)2Cl2 (0.5 mol%) | 70 | 5 hours | Not specified | Catalytic, selective coupling |
| Reflux with Base | Chloropyrimidine + amino acid derivatives | Ethanol or THF | Triethylamine or KOH | Reflux (~78) | 3–6 hours | 40–60 | Acidification and recrystallization |
Research Findings and Analysis
- Selectivity and Yield : Use of cesium carbonate in DMF at room temperature has shown high selectivity and yields up to 83% in related pyrimidine amination reactions. This suggests that mild conditions with strong bases in polar aprotic solvents are favorable.
- Catalyst Role : Palladium-catalyzed coupling methods enhance reaction efficiency and are particularly useful when using protected amino acid salts, allowing for cleaner reactions and easier purification.
- Reflux Conditions : Traditional reflux methods with ethanolic bases are reliable but may result in moderate yields and require careful control of pH during workup to isolate the free acid form.
- Purification : Crystallization after acidification is a common step to obtain the pure this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid?
- Methodology : The synthesis typically involves coupling a chloropyrimidine derivative with a β-amino propanoic acid precursor. Key steps include:
- Nucleophilic substitution : Reacting 6-chloro-4-aminopyrimidine with a β-amino acid ester under basic conditions (e.g., NaHCO₃ in DMF) to form the C-N bond .
- Ester hydrolysis : Using aqueous HCl or NaOH to hydrolyze the ester group to the carboxylic acid .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phases ensures high purity (>95%) .
Q. How is the structural identity of this compound confirmed?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyrimidine ring protons (δ 8.2–8.5 ppm) and propanoic acid backbone (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 231.0442) confirms molecular formula C₇H₈ClN₃O₂ .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What solvents and catalysts are optimal for synthesizing this compound?
- Reaction conditions :
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in pyrimidine functionalization .
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral resolution strategies :
- Chiral auxiliaries : Use (R)- or (S)-β-amino acid esters to control stereochemistry at the propanoic acid center .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- HPLC with chiral columns : Employ cellulose-based columns (e.g., Chiralpak IC) for analytical and preparative separation .
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes)?
- Mechanistic studies :
- Docking simulations : Pyrimidine's nitrogen atoms form hydrogen bonds with ATP-binding pockets in kinases .
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive vs. non-competitive binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Troubleshooting approaches :
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- Deuterium exchange experiments : Confirm labile protons (e.g., NH groups) contributing to complex splitting patterns .
- DFT calculations : Predict theoretical NMR shifts and compare with experimental data to assign ambiguous signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
